Cas no 40500-39-8 (4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole)

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group, making it a valuable intermediate in organic synthesis. Its oxazole core provides structural stability, while the chloromethyl substituent enables further functionalization through nucleophilic substitution or cross-coupling reactions. The ethyl and methyl groups enhance its solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a building block for the development of biologically active molecules. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for constructing complex heterocyclic frameworks.
4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole structure
40500-39-8 structure
Product Name:4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
CAS No:40500-39-8
MF:C7H10ClNO
MW:159.613400936127
CID:925844
PubChem ID:24973884
Update Time:2025-11-03

4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • Isoxazole, 4-(chloromethyl)-3-ethyl-5-methyl- (9CI)
    • EN300-105935
    • ISOXAZOLE, 4-(CHLOROMETHYL)-3-ETHYL-5-METHYL-
    • SCHEMBL16009045
    • DB-276909
    • UJGNPVTYXYDJLB-UHFFFAOYSA-N
    • CS-0230866
    • 4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
    • 4-(chloromethyl)-3-ethyl-5-methylisoxazole
    • 40500-39-8
    • AKOS006381993
    • 4-(chloromethyl)-3-ethyl-5-methyl-isoxazole
    • Inchi: 1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3
    • InChI Key: UJGNPVTYXYDJLB-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C)ON=C1CC

Computed Properties

  • Exact Mass: 159.045
  • Monoisotopic Mass: 159.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2

4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Enamine
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Enamine
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Enamine
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